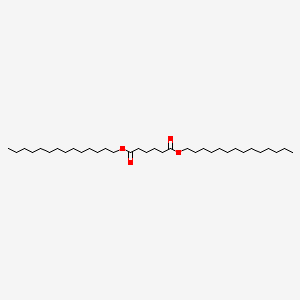
Ditetradecyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl adipate is an organic compound with the molecular formula C34H66O4. It is an ester derived from adipic acid and tetradecanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Preparation Methods
Ditetradecyl adipate is typically synthesized through an esterification reaction. The process involves the reaction of adipic acid with tetradecanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants into the desired ester product . Industrial production methods often involve continuous esterification processes to achieve high yields and purity .
Chemical Reactions Analysis
Ditetradecyl adipate primarily undergoes esterification and hydrolysis reactions. In esterification, adipic acid reacts with tetradecanol to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohol and acid under acidic or basic conditions. Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and sodium hydroxide for hydrolysis . The major products formed from these reactions are tetradecanol and adipic acid .
Scientific Research Applications
Ditetradecyl adipate has several scientific research applications. In chemistry, it is used as a solvent and plasticizer. In biology and medicine, it is utilized in the formulation of biocompatible materials and drug delivery systems due to its non-toxic and biodegradable nature . In the cosmetics industry, it is valued for its emollient properties, providing a smooth and soft texture to skin care products . Additionally, it is being explored as a phase change material for thermal energy storage applications .
Mechanism of Action
The mechanism of action of ditetradecyl adipate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, it interacts with the lipid bilayer of the skin, improving its integrity and function . In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and absorption .
Comparison with Similar Compounds
Ditetradecyl adipate can be compared with other similar compounds such as ditridecyl adipate and dioctadecyl adipate. While all these compounds are esters of adipic acid, they differ in the length of the alkyl chains attached to the ester group. Ditridecyl adipate has slightly shorter alkyl chains, while dioctadecyl adipate has longer chains. These differences in chain length affect their physical properties and applications. For instance, this compound is preferred in cosmetics for its balanced emollient properties, whereas dioctadecyl adipate may be used in applications requiring higher melting points .
Properties
CAS No. |
26720-19-4 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
ditetradecyl hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-37-33(35)29-25-26-30-34(36)38-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
QZQPCVVMCYMSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


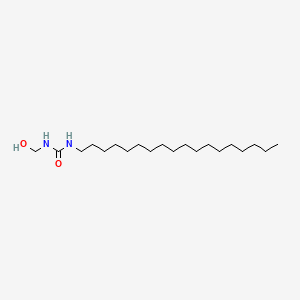

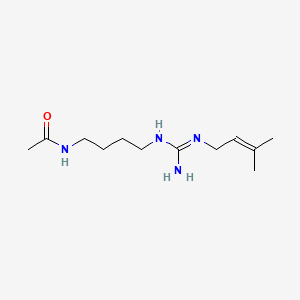
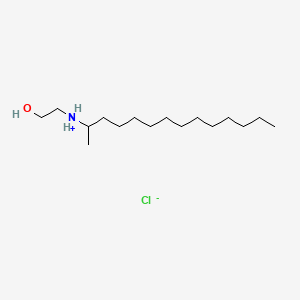
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
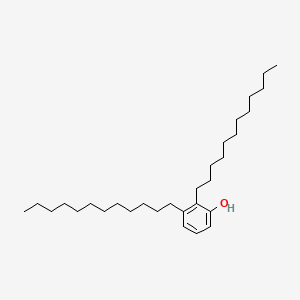

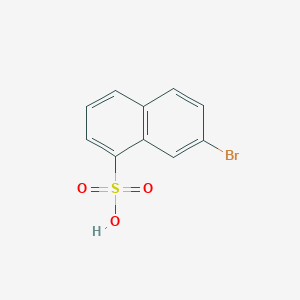
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)

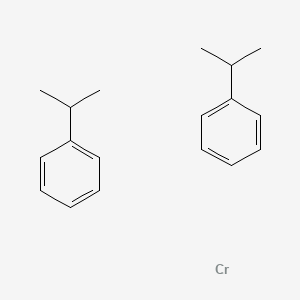
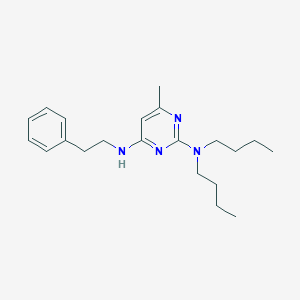
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
